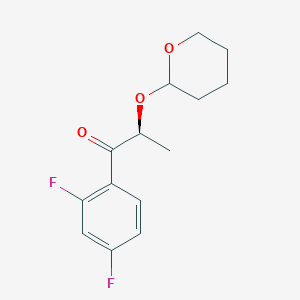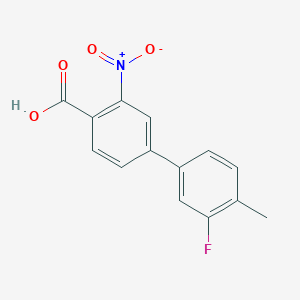
(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic or interfere with the biological activity of LHRH, which plays a crucial role in regulating the release of gonadotropins from the anterior pituitary gland. The modifications in its structure, such as the substitution of certain amino acids and the addition of protective groups, enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH involves solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of cyclic peptides, while reduction can yield linear peptides with free thiol groups.
Scientific Research Applications
(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone release and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH involves binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular events, leading to the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone). These hormones, in turn, regulate the function of the gonads, influencing processes such as ovulation and spermatogenesis.
Comparison with Similar Compounds
Similar Compounds
Goserelin: Another synthetic analog of LHRH used in the treatment of hormone-dependent cancers.
Leuprolide: A widely used LHRH analog for managing prostate cancer and endometriosis.
Triptorelin: An LHRH analog with applications in reproductive health and oncology.
Uniqueness
(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and biological activity compared to other LHRH analogs. The presence of D-amino acids and protective groups reduces its susceptibility to enzymatic degradation, making it a potent and long-lasting therapeutic agent.
Properties
CAS No. |
1426174-33-5 |
|---|---|
Molecular Formula |
C60H86N16O13 |
Molecular Weight |
1239.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1 |
InChI Key |
CUWODFFVMXJOKD-WQVASJQXSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


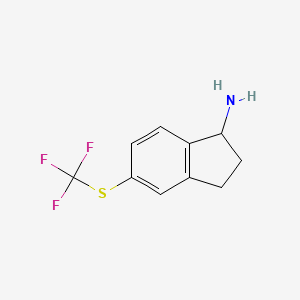
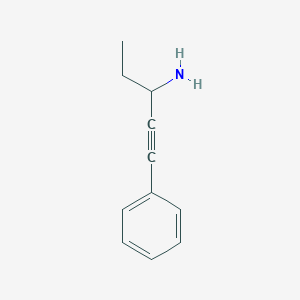
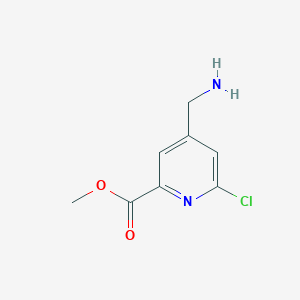
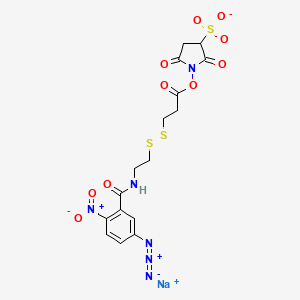
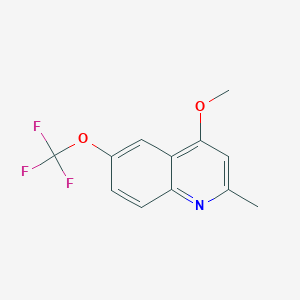


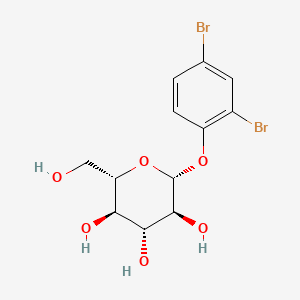
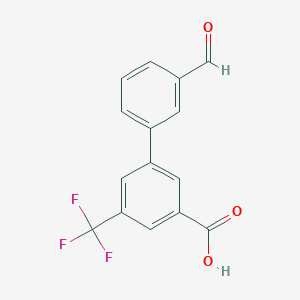
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
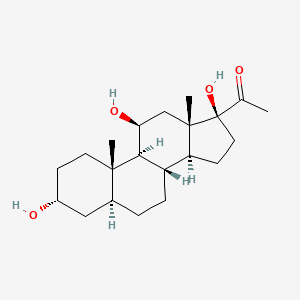
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
